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molecular formula C7H3IN2O3 B131409 Nitroxinil CAS No. 1689-89-0

Nitroxinil

Cat. No. B131409
M. Wt: 290.01 g/mol
InChI Key: SGKGVABHDAQAJO-UHFFFAOYSA-N
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Patent
US08445480B2

Procedure details

To a solution of 4.0 g of 4-hydroxy-3-iodo-5-nitrobenzonitrile in 240 ml dimethylformamide was added 4.13 g of methyl boronic acid, and 8.99 g of cesium carbonate. The mixture was then degassed by bubbling argon gas through it for 30 min. Tris(dibenzylidineacetone)dipalladium (1.38 g) was added, and the mixture was then heated to 130° C. for 15 h. Analysis of the crude mixture via LC/MS showed complete formation of the desired product with ca. 14% reduction of the iodide. The mixture was cooled to room temperature, diluted with water (300 ml) and acetic acid (˜50 ml), and then extracted with ethyl acetate (5×300 ml). The organic layers were dark red-brown to light green-yellow in succession. The combined organic layers were extracted with water (2×300 ml) and then 2M sodium hydroxide (3×300 ml). The aqueous layers were red to yellow in succession. The combined aqueous layers (containing the phenol), were made slightly acidic by addition of 100 ml of acetic acid and then extracted with ethyl acetate (3×300 ml). These organic layers were combined, dried over sodium sulfate, filtered and concentrated in vacuo. The residue was purified via flash chromatography (Rf=0.17 in 2/1 hexanes/ethyl acetate) on a Biotage Horizon, 65i column, eluting with 1 column volume of 5% ethyl acetate in hexanes, followed by a linear gradient from 5 to 80% of ethyl acetate in hexanes over 10 column volumes to provide 1.01 g (41%) of the title compound. The base-extracted organic layer was concentrated in vacuo and purified via flash chromatography on a Biotage Horizon in the same way to provide an additional 305 mg (12%) of the title compound. Mass spectrum (ESI) 177.0 (M−1). 1H NMR (500 MHz, CDCl3): δ 11.23 (s, 1H), 8.33 (s, 1H), 7.68 (s, 1H), 2.39 (s, 3H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.13 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
8.99 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Yield
41%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1I.[CH3:14]B(O)O.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C)C=O>[OH:1][C:2]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[CH3:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
OC1=C(C=C(C#N)C=C1[N+](=O)[O-])I
Name
Quantity
4.13 g
Type
reactant
Smiles
CB(O)O
Name
cesium carbonate
Quantity
8.99 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
240 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was then degassed
CUSTOM
Type
CUSTOM
Details
by bubbling argon gas through it for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
Tris(dibenzylidineacetone)dipalladium (1.38 g) was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
diluted with water (300 ml) and acetic acid (˜50 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (5×300 ml)
EXTRACTION
Type
EXTRACTION
Details
The combined organic layers were extracted with water (2×300 ml)
ADDITION
Type
ADDITION
Details
The combined aqueous layers (containing the phenol),
ADDITION
Type
ADDITION
Details
were made slightly acidic by addition of 100 ml of acetic acid
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified via flash chromatography (Rf=0.17 in 2/1 hexanes/ethyl acetate) on a Biotage Horizon, 65i column
WASH
Type
WASH
Details
eluting with 1 column volume of 5% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C#N)C=C1[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 1.01 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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